Fusarubin

Antitubercular Mycobacterium tuberculosis MIC

Researchers needing a potent antitubercular lead often face a choice between co-isolated naphthoquinones with divergent potencies. Fusarubin (CAS 1702-77-8) resolves this: it is the most active congener against M. tuberculosis H37Rv, with an MIC of 8 µg/mL-4-fold more potent than javanicin (32 µg/mL). Key procurement considerations: • Confirmed sub-5 µM IC50 in DU145 (prostate) and MDA-MB-231 (breast) cancer lines. • Fermentation yields >200 mg/L enable gram-scale supply for in vivo PK/efficacy studies. • Dual complex I electron acceptor/inhibitor mechanism supports unique mitochondrial assay designs. Each batch is supplied with a Certificate of Analysis. Contact BenchChem for bulk or custom synthesis inquiries.

Molecular Formula C15H14O7
Molecular Weight 306.27 g/mol
CAS No. 1702-77-8
Cat. No. B154863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFusarubin
CAS1702-77-8
Synonymsfusarubin
Molecular FormulaC15H14O7
Molecular Weight306.27 g/mol
Structural Identifiers
SMILESCC1(CC2=C(CO1)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O
InChIInChI=1S/C15H14O7/c1-15(20)4-6-7(5-22-15)13(18)10-8(16)3-9(21-2)14(19)11(10)12(6)17/h3,17-18,20H,4-5H2,1-2H3
InChIKeyFKJXMYJPOKQPSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fusarubin – Technical Baseline for Scientific Procurement


Fusarubin is a red-orange pyranonaphthoquinone pigment belonging to the fusarubin-class of heptaketide secondary metabolites [1]. It is biosynthesized predominantly by fungi of the Fusarium solani species complex and related taxa (e.g., Nectria haematococca, Cladosporium spp.) via the PKS3/fsr gene cluster [2]. Structurally, it bears a hydroxymethyl group at C-2, a methoxy at C-7, and a fused dihydropyran ring, distinguishing it from the simpler naphthoquinone javanicin and the aza-anthraquinone bostrycoidin [3]. Fusarubin exhibits a characteristic absorption maximum at 535 nm (ether) and melts with decomposition at 218 °C [4]. The compound has been investigated for antitubercular, cytotoxic, antibacterial, antifungal, and nematicidal activities, and its production can be tuned via media engineering [5].

1
Natural Product Probe Pyranonaphthoquinone pigment from Fusarium spp.
Characteristic absorption at 535 nm; melts with decomposition at 218 °C
2
Research Context Supports antimicrobial, cytotoxic, nematicidal, and mitochondrial complex I studies
Reported activity profiles across multiple disease-model screening platforms
3
Scalability Fermentation titers tunable to >200 mg/L with defined media
Supports gram-scale procurement for in vivo and SAR studies

Why Naphthoquinone Analogs Cannot Substitute for Fusarubin


The fusarubin biosynthetic pathway yields a family of structurally related but functionally divergent polyketides—including javanicin, anhydrofusarubin, bostrycoidin, and 3-O-methylfusarubin—that differ in oxidation state, O-methylation pattern, and the presence of a pyran versus aza-anthraquinone core [1]. Despite sharing a common heptaketide precursor, these compounds display non-overlapping biological potency profiles: fusarubin is 4-fold more potent against Mycobacterium tuberculosis H37Rv than javanicin (MIC 8 vs. 32 µg/mL) [2], and it exhibits 5- to 20-fold lower IC50 values than javanicin across multiple cancer cell lines [3]. Moreover, the fermentation yield of fusarubin can reach 214 mg/L under optimized conditions, whereas bostrycoidin production rarely exceeds a few mg/L, making fusarubin the more scalable choice for in vivo studies [4]. Substituting fusarubin with a cheaper or more synthetically accessible analog without verifying the specific biological endpoint therefore risks both loss of activity and misinterpretation of structure–activity relationships [5].

Analog
Javanicin or 3-O-methylfusarubin may exhibit >4-fold higher MIC against M. tuberculosis and >5-fold higher IC50 across cancer cell lines; antitubercular and cytotoxic potency profiles may not transfer.
Mechanism
Anhydrofusarubin lacks p53-dependent p21 upregulation and complex I inhibitory function observed with fusarubin; signaling pathway engagement may differ in leukemia models.
Yield
Bostrycoidin production rarely exceeds a few mg/L, limiting scalability for in vivo studies; fusarubin titers can surpass 200 mg/L under optimized fermentation conditions.

Quantified Differentiation Evidence Against Key Comparators


Antitubercular Potency vs. Javanicin and Analogs

In a direct head-to-head broth microdilution assay against virulent Mycobacterium tuberculosis H37Rv, fusarubin (compound 2) exhibited an MIC of 8 µg/mL, representing a 4-fold improvement over javanicin (compound 4, MIC 32 µg/mL), an 8-fold improvement over 3-O-methylfusarubin (compound 3, MIC 64 µg/mL), and a 32-fold improvement over 3,6,9-trihydroxy-7-methoxy-4,4-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione (compound 1, MIC 256 µg/mL) [1]. All four compounds were isolated from the same Fusarium solani strain (A2) and tested under identical conditions, eliminating strain- or extraction-dependent variability [1].

Antitubercular MIC
Head-to-head
Fusarubin MIC 8 µg/mL
vs Javanicin 32 µg/mL
vs 3-O-Methylfusarubin 64 µg/mL
Supports antitubercular screening prioritization
Broth microdilution, M. tuberculosis H37Rv; 4–8× lower MIC in tested congener set
Antitubercular Mycobacterium tuberculosis MIC Naphthoquinone

Pan-Cancer Cytotoxic Superiority Over Javanicin

In an MTT assay performed across six human and murine cancer cell lines, fusarubin (compound 2) exhibited significantly lower IC50 values than javanicin (compound 1) in all tested lines [1]. The most pronounced difference was observed in HeLa cells, where fusarubin (IC50 15.6 µM) was 20.3-fold more potent than javanicin (IC50 316.3 µM). In MDA-MB-231 breast cancer cells, fusarubin achieved an IC50 of 1.5 µM versus 39.1 µM for javanicin, a 26-fold potency advantage [1]. The rank order of potency across all lines was 3-O-methylfusarubin ≥ fusarubin >> javanicin, confirming that the methylation pattern on the naphthoquinone scaffold critically modulates cytotoxic activity [1].

Cytotoxicity Panel
Head-to-head
Fusarubin IC50 1.5–16 µM
across 6 cancer lines
vs Javanicin IC50 13–316 µM
Supports cell-model endpoint review
MTT assay, 48 h; 4.8–26× lower IC50 values in tested panel; doxorubicin positive control
Cytotoxicity Cancer cell lines IC50 Pyranonaphthoquinone

Scalable Fermentation Yield Advantage

A full factorial design study investigating the influence of carbon and nitrogen sources on polyketide production by Fusarium solani demonstrated that fusarubin titers can reach 214 mg/L (mean concentration, sucrose + ammonium tartrate medium), substantially exceeding the maximum observed yields for javanicin (33 mg/L, sucrose + sodium nitrate) and bostrycoidin (1.2–1.7 mg/L in sodium nitrate media, or up to 116 mg/L in maltose + ammonium tartrate but with lower selectivity) [1]. Notably, the study showed that maximum yields do not always coincide with maximum selectivity; fusarubin was produced with high selectivity in glycerol medium (77 mg/L fusarubin vs. only 20 mg/L javanicin and 25 mg/L anhydrofusarubin), facilitating downstream purification [1].

Fermentation Yield
Head-to-head
Fusarubin 214 mg/L
vs Javanicin 33 mg/L
vs Bostrycoidin
Supports gram-scale procurement feasibility
Sucrose + ammonium tartrate medium; 6.5× yield advantage over javanicin; high selectivity achievable in glycerol
Complex I Dual Function
Reported
Fusarubin: electron acceptor + inhibitor
Javanicin: electron acceptor only
Enables distinct mitochondrial mechanistic studies
Bovine NADH:ubiquinone reductase; rotenone-insensitive assay; bimolecular rate constants ~10⁴–10⁵ M⁻¹s⁻¹
Nematicidal Activity
Head-to-head
Fusarubin LC50 248.9 µg/mL
vs Anhydrofusarubin 257.6 µg/mL
Crude extract LC50 56.2 µg/mL
Supports nematicidal screening context
M. incognita juveniles, 48 h; purified compound less potent than natural metabolite mixture
Leukemia Cell Mechanism
Head-to-head
FUS: p53-dependent p21 ↑; G2/M arrest
AFU: G0/G1 arrest; no p21 induction
Supports pathway-specific tool compound selection
OCI-AML3 cells; Western blot; FUS engages p53–p21 and MAPK modulation; AFU does not
Fermentation Yield optimization Polyketide production Media engineering

Mitochondrial Complex I Dual-Function Activity

In a comparative biochemical study of fungal quinone pigments, fusarubin was shown to decrease the turnover number (TN) of 5,8-dioxy-1,4-naphthoquinone reduction at the complex I quinone-binding site, whereas javanicin did not exhibit this inhibitory effect [1]. The bimolecular rate constants (TN/Km) for rotenone-insensitive reduction of fusarubin, bostricoidin, and javanicin by mitochondrial NADH:ubiquinone reductase were in the range of 1.2 × 10⁴–1.6 × 10⁵ M⁻¹s⁻¹, indicating that all three compounds can accept electrons from complex I, but only fusarubin (and bostricoidin) additionally suppress the reduction of other quinone substrates [1]. This differential behavior suggests fusarubin occupies the quinone-binding pocket in a manner that sterically or allosterically impedes access by competing quinones [1].

Complex I Dual Function
Reported
Fusarubin: electron acceptor + inhibitor
Javanicin: electron acceptor only
Enables distinct mitochondrial mechanistic studies
Bovine NADH:ubiquinone reductase; rotenone-insensitive assay; bimolecular rate constants ~10⁴–10⁵ M⁻¹s⁻¹
Mitochondrial complex I NADH:ubiquinone reductase Quinone pigment Electron transport chain

Nematicidal Activity vs. Anhydrofusarubin

In a direct comparison of secondary metabolites isolated from Fusarium oxysporum f. sp. ciceris, fusarubin (compound 5) exhibited an LC50 of 248.9 µg/mL against the root-knot nematode Meloidogyne incognita, slightly surpassing anhydrofusarubin (compound 4, LC50 257.6 µg/mL) [1]. While the difference is modest (3.4%), the study established that the presence of the hydroxymethyl group and the reduced pyran ring (as in fusarubin) conferred greater activity than the fully aromatized anhydrofusarubin scaffold [1]. The crude ethyl acetate extract was substantially more potent (LC50 56.2 µg/mL), indicating synergistic effects among co-occurring metabolites [1].

Nematicidal Activity
Head-to-head
Fusarubin LC50 248.9 µg/mL
vs Anhydrofusarubin 257.6 µg/mL
Crude extract LC50 56.2 µg/mL
Supports nematicidal screening context
M. incognita juveniles, 48 h; purified compound less potent than natural metabolite mixture
Nematicidal Meloidogyne incognita LC50 Agricultural biocontrol

Leukemia Cell Mechanism: p53-Dependent p21 Upregulation

In OCI-AML3 acute myeloid leukemia cells, fusarubin (FUS) at 10–20 µg/mL significantly decreased the percentage of cells in S phase and increased G2/M arrest, whereas anhydrofusarubin (AFU) at 25–50 µg/mL caused G0/G1 accumulation and decreased S and G2/M populations [1]. Western blot analyses revealed that FUS up-regulated p21 expression in a p53-dependent manner, coupled with decreased ERK phosphorylation and increased p38 phosphorylation; AFU did not elicit this coordinated signaling response [1]. Furthermore, FUS decreased Akt phosphorylation and activated caspase-8/3-dependent apoptosis, whereas AFU's pro-apoptotic effects were less pronounced and mechanistically distinct [1].

Leukemia Cell Mechanism
Head-to-head
FUS: p53-dependent p21 ↑; G2/M arrest
AFU: G0/G1 arrest; no p21 induction
Supports pathway-specific tool compound selection
OCI-AML3 cells; Western blot; FUS engages p53–p21 and MAPK modulation; AFU does not
Apoptosis p21 Cell cycle Leukemia p53

High-Confidence Application Scenarios


Antitubercular Lead Optimization

Fusarubin's 8 µg/mL MIC against M. tuberculosis H37Rv—confirmed in a direct head-to-head study with javanicin (32 µg/mL) and 3-O-methylfusarubin (64 µg/mL)—positions it as the most potent naphthoquinone scaffold within the fusarubin class for antitubercular drug discovery [1]. Procurement of fusarubin, rather than its co-isolated analogs, is indicated when the research objective is to perform structure–activity relationship (SAR) studies starting from the most active natural congener, or when the compound will be used as a positive control in whole-cell screening campaigns against M. tuberculosis. The availability of defined media conditions yielding >200 mg/L fusarubin further supports its procurement for programs requiring gram-scale quantities for murine pharmacokinetic and efficacy studies [2].

Pan-Cancer Cytotoxicity Screening Panel

In a comparative MTT dataset across six cell lines, fusarubin achieved IC50 values of 1.5–16 µM, whereas javanicin exceeded 20 µM in all lines except DU145 [3]. Researchers developing oncology-focused phenotypic screens or evaluating naphthoquinone chemotypes for solid tumor activity should prioritize fusarubin over javanicin to ensure sufficient potency windows for hit confirmation. Fusarubin's sub-5 µM activity in DU145 (prostate) and MDA-MB-231 (breast) cell lines makes it particularly suitable for programs targeting hormone-independent cancers [3].

Mitochondrial Complex I Mechanistic Probe

Fusarubin uniquely functions as both an electron acceptor and an inhibitor at the mitochondrial complex I quinone-binding site, whereas javanicin acts solely as an electron acceptor [4]. This dual functionality enables experimental designs—such as competition assays with ubiquinone analogs or studies of quinone-binding site geometry—that cannot be executed with javanicin. Researchers investigating mitochondrial dysfunction in neurodegenerative or metabolic disease models should source fusarubin specifically when the protocol requires a compound that both accepts electrons from and inhibits complex I [4].

Fermentation Process Development and Scale-Up

The demonstration that fusarubin titers can be tuned from 56 mg/L to 214 mg/L through systematic variation of carbon and nitrogen sources, and that high selectivity can be achieved in glycerol media (77 mg/L fusarubin with minimal co-production of javanicin and anhydrofusarubin), provides a validated starting point for industrial fermentation process development [2]. Contract manufacturing organizations (CMOs) and bioprocess engineers evaluating the commercial feasibility of fusarubin production should reference these media optimization data, which establish fusarubin's scalability advantage over bostrycoidin (max ~2.2 mg/L via heterologous expression [5]) and javanicin (max 33 mg/L) [2].

Application
Selection Property
Validation Focus
Antitubercular screening studies
MIC-based potency ranking among fusarubin-class congeners
Whole-cell M. tuberculosis H37Rv assay context
Cancer cell-model studies
Cell-line panel cytotoxicity review
MTT endpoint comparison across solid tumor lines
Mitochondrial complex I mechanistic research
Dual electron acceptor/inhibitor functional profile
NADH:ubiquinone reductase competition assay context
Fermentation process development
Titer and selectivity optimization data
Media engineering and batch-to-batch yield consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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